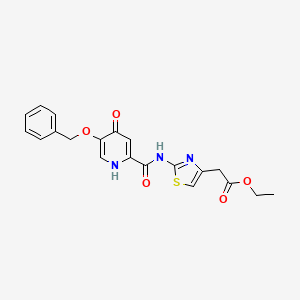

Ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate

Description

Ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate is a heterocyclic compound featuring a thiazole core linked to a dihydropyridine carboxamide moiety and an ethyl acetate side chain. This compound’s synthesis and structural characterization often employ crystallographic tools like the SHELX software suite, which is widely used for small-molecule refinement and structure determination .

Properties

IUPAC Name |

ethyl 2-[2-[(4-oxo-5-phenylmethoxy-1H-pyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O5S/c1-2-27-18(25)8-14-12-29-20(22-14)23-19(26)15-9-16(24)17(10-21-15)28-11-13-6-4-3-5-7-13/h3-7,9-10,12H,2,8,11H2,1H3,(H,21,24)(H,22,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGHUWYSVSRXHOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=CC(=O)C(=CN2)OCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: To synthesize Ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate, one can start with the preparation of the dihydropyridine core, typically using a multi-step process involving:

Condensation reactions between aldehydes, β-ketoesters, and ammonium acetate to form the pyridine ring.

Further functionalization at the 2-position to introduce the thiazole group.

Esterification to produce the ethyl ester.

Industrial Production Methods: Industrial production of such compounds often involves optimization of the reaction conditions to enhance yield and purity. This includes:

Using catalysts to lower the activation energy of reactions.

Employing high-performance liquid chromatography (HPLC) for purification.

Implementing robust quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Functional group substitutions can occur, especially at the amide and thiazole positions.

Common Reagents and Conditions: Common reagents include:

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Like sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halogenating agents or alkylating agents.

Major Products Formed: Depending on the reaction, the products may vary but can include:

N-oxides (from oxidation).

Dihydro derivatives (from reduction).

Various substituted compounds (from substitution reactions).

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 413.4 g/mol. Its structure features a thiazole ring, which is known for its biological activity, along with a dihydropyridine moiety that contributes to its pharmacological properties .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds similar to ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate. For instance, derivatives of 1,4-dihydropyridine have shown significant antibacterial effects against various strains of bacteria including Escherichia coli and Staphylococcus aureus. These derivatives exhibited inhibition zones comparable to standard antibiotics like streptomycin .

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of synthesized compounds against multiple bacterial strains. The results indicated that certain derivatives demonstrated inhibition zones ranging from 18 mm to 25 mm against E. coli and S. aureus, suggesting that modifications in the structure can enhance antibacterial properties .

Antiviral Potential

The compound's structural components suggest potential antiviral applications as well. Research into benzothiazolyl-pyridine hybrids has shown promise against viruses such as H5N1 and SARS-CoV-2. The presence of the thiazole group in these hybrids is believed to enhance their interaction with viral proteins, thereby inhibiting viral replication .

Case Study: Antiviral Activity

In one study, benzothiazolyl-pyridine hybrids were synthesized and tested for their antiviral activity. The results indicated significant inhibition of viral replication in vitro, with IC50 values demonstrating effectiveness at low concentrations .

Anticancer Properties

Compounds featuring dihydropyridine structures have been reported to possess anticancer properties. This compound may exhibit similar effects due to its ability to influence cellular pathways involved in cancer progression.

Case Study: Cytotoxicity Assays

In vitro cytotoxicity assays on cancer cell lines indicated that derivatives similar to this compound can induce apoptosis in cancer cells, with IC50 values suggesting effective concentrations for therapeutic applications .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The ability to modify its structure enables researchers to tailor its properties for specific applications.

Table: Synthesis Pathway Overview

| Step | Reagents/Conditions | Product |

|---|---|---|

| 1 | Chloroacetic acid + Dihydropyridine | Intermediate A |

| 2 | Thiazole derivative + Intermediate A | This compound |

Mechanism of Action

The exact mechanism of action for Ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate can vary based on its application:

Molecular Targets: It may interact with specific enzymes or receptors.

Pathways: The compound could modulate various biochemical pathways, potentially influencing cellular processes or signal transduction mechanisms.

Comparison with Similar Compounds

Key Structural Differences :

The benzyloxy group may confer higher lipophilicity than trifluoromethyl or chloro substituents, impacting membrane permeability.

Physicochemical Properties

| Compound Name | Molecular Formula* | Molecular Weight (ESI-MS) [M+H]+ | Substituents |

|---|---|---|---|

| Ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate | C₂₂H₂₁N₃O₅S | Not reported | Benzyloxy, dihydropyridine |

| Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) | C₂₇H₂₈F₃N₅O₃S | 548.2 | Trifluoromethylphenyl, piperazine |

| Ethyl 2-(4-((2-(4-(3-(3-chlorophenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10f) | C₂₅H₂₆ClN₅O₃S | 514.2 | Chlorophenyl, piperazine |

*Calculated based on structural analysis.

The target compound’s theoretical molecular weight (C₂₂H₂₁N₃O₅S: ~439.5 g/mol) is lower than analogs 10d and 10f, reflecting the absence of a piperazine linker and phenylureido group. The trifluoromethyl and chloro substituents in 10d and 10f increase molecular weight and polarity compared to the benzyloxy group .

Biological Activity

Ethyl 2-(2-(5-(benzyloxy)-4-oxo-1,4-dihydropyridine-2-carboxamido)thiazol-4-yl)acetate is a complex organic compound that exhibits significant biological activity, particularly in antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C21H25N3O5S

- Molecular Weight : 433.50 g/mol

- CAS Number : Not specified in the search results.

Synthesis

The compound can be synthesized through a multi-step reaction involving the formation of the dihydropyridine core and subsequent functionalization with thiazole and benzyloxy groups. The typical synthetic route involves:

- Formation of the 4-oxo-1,4-dihydropyridine framework.

- Introduction of the benzyloxy group.

- Condensation with thiazole derivatives.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties. For example:

- Antibacterial Testing : Compounds were tested against various strains such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. Results showed effective inhibition of bacterial growth, with minimum inhibitory concentrations (MICs) often in the low µg/mL range .

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 15 |

| S. aureus | 10 |

| P. aeruginosa | 20 |

Anticancer Activity

The compound's potential as an anticancer agent has been explored through various studies:

- Cell Line Studies : In vitro studies demonstrated that derivatives of this compound inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values ranged from 5 to 15 µM depending on the specific derivative tested .

- Mechanism of Action : Preliminary investigations suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal synthesized a series of related compounds and evaluated their antimicrobial activities. Among them, a derivative closely related to this compound exhibited potent activity against Candida albicans with an MIC of 12 µg/mL .

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar compounds, revealing that specific modifications to the thiazole ring enhanced cytotoxicity against several cancer cell lines. The study highlighted that substituents on the thiazole significantly influenced biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.